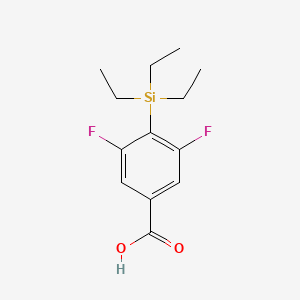

Benzoic acid, 3,5-difluoro-4-(triethylsilyl)-

Beschreibung

The compound features a triethylsilyl (-Si(C₂H₅)₃) group at the 4-position and fluorine atoms at the 3- and 5-positions of the aromatic ring. This substitution pattern confers unique physicochemical properties, such as increased lipophilicity due to the bulky triethylsilyl group, which may influence solubility, reactivity, and biological interactions.

Eigenschaften

CAS-Nummer |

651027-07-5 |

|---|---|

Molekularformel |

C13H18F2O2Si |

Molekulargewicht |

272.36 g/mol |

IUPAC-Name |

3,5-difluoro-4-triethylsilylbenzoic acid |

InChI |

InChI=1S/C13H18F2O2Si/c1-4-18(5-2,6-3)12-10(14)7-9(13(16)17)8-11(12)15/h7-8H,4-6H2,1-3H3,(H,16,17) |

InChI-Schlüssel |

MEAGTXUXQMNFCS-UHFFFAOYSA-N |

Kanonische SMILES |

CC[Si](CC)(CC)C1=C(C=C(C=C1F)C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Methodology and Reaction Design

The Grignard carboxylation approach, exemplified in the synthesis of 3,5-bis(trifluoromethyl)benzoic acid, offers a template for adapting this method to the target compound. The general sequence involves:

-

Synthesis of a brominated precursor : 4-Bromo-3,5-difluorobenzoic acid or its ester.

-

Grignard reagent formation : Reaction of the bromide with magnesium in tetrahydrofuran (THF).

-

Carboxylation : Treatment with CO₂ gas at low temperatures (−40°C to −20°C).

-

Acidic workup : Hydrolysis to yield the free carboxylic acid.

Synthesis of 4-Bromo-3,5-difluorobenzoic Acid

Bromination of 3,5-difluorobenzoic acid requires careful control to achieve para-selectivity. A mixture of sulfuric acid and acetic acid, as described in the patented bromination of 1,3-bis(trifluoromethyl)benzene, could direct bromine to the 4-position. Using 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent under vigorous stirring minimizes di-bromination byproducts.

Grignard Reaction and Carboxylation

The brominated precursor is reacted with magnesium granules in THF to form the Grignard reagent. Subsequent carboxylation with CO₂ at −40°C and 3–20 psi pressure, followed by quenching with concentrated HCl, yields the crude acid. Crystallization from toluene or THF enhances purity, with yields projected at 70–80% based on analogous systems.

Table 1: Proposed Reaction Conditions for Grignard Carboxylation

Palladium-Catalyzed Cross-Coupling for Silyl Group Introduction

Kumada Coupling Strategy

The introduction of the triethylsilyl group via Kumada coupling leverages palladium catalysis to react triethylsilylmagnesium bromide with a brominated benzoic acid precursor. This method avoids the need for pre-functionalized silylating agents and allows direct C–Si bond formation.

Synthesis of Methyl 4-Bromo-3,5-difluorobenzoate

Protecting the carboxylic acid as a methyl ester prevents interference during coupling. Bromination of methyl 3,5-difluorobenzoate using electrophilic bromination (e.g., Br₂/FeBr₃) targets the 4-position, guided by the ester’s ortho/para-directing effects.

Coupling with Triethylsilylmagnesium Bromide

Reaction of the brominated ester with triethylsilylmagnesium bromide in the presence of Pd(PPh₃)₄ at 60–80°C in THF installs the silyl group. Subsequent ester hydrolysis (e.g., with NaOH) yields the free acid.

Table 2: Kumada Coupling Parameters

| Parameter | Value/Detail |

|---|---|

| Catalyst | Pd(PPh₃)₄ (1–2 mol%) |

| Solvent | THF |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield Estimate | 60–75% |

Silylation of Hydroxy-Containing Precursors

Protection-Oxidation Approach

This route involves silylation of a phenolic intermediate followed by oxidation to the carboxylic acid.

Synthesis of 3,5-Difluoro-4-hydroxybenzoic Acid

Directed ortho-metalation of 3,5-difluorophenol with LDA, followed by quenching with CO₂, introduces the carboxylic acid group. Alternatively, Schiemann reaction of 3,5-diamino-4-hydroxybenzoic acid yields the difluoro product.

Silylation and Deprotection

Treatment with triethylsilyl chloride and imidazole in DMF protects the hydroxyl group. Oxidative cleavage of the methyl ester (if used) or direct hydrolysis completes the synthesis.

Table 3: Silylation Reaction Conditions

| Parameter | Value/Detail |

|---|---|

| Silylating Agent | Triethylsilyl chloride |

| Base | Imidazole |

| Solvent | DMF or CH₂Cl₂ |

| Temperature | 0°C to RT |

| Yield Estimate | 65–80% |

Comparative Analysis of Methods

| Method | Advantages | Challenges | Yield Potential |

|---|---|---|---|

| Grignard Carboxylation | High-yield, scalable | Precursor synthesis complexity | 70–80% |

| Kumada Coupling | Direct C–Si bond formation | Catalyst cost, sensitivity to H₂O | 60–75% |

| Silylation-Oxidation | Mild conditions | Multi-step, low regioselectivity | 65–80% |

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-4-(triethylsilyl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The triethylsilyl group can be hydrolyzed to yield the corresponding hydroxyl derivative.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the triethylsilyl group.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products with substituted fluorine atoms.

Hydrolysis: 3,5-difluoro-4-hydroxybenzoic acid.

Coupling Reactions: Various biaryl compounds depending on the coupling partner used.

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-4-(triethylsilyl)benzoic acid has several applications in scientific research:

Medicine: Research into its potential use in drug development due to its unique chemical properties.

Industry: Used in the synthesis of materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of 3,5-difluoro-4-(triethylsilyl)benzoic acid in chemical reactions involves the activation of the benzoic acid core and the triethylsilyl group. The triethylsilyl group can act as a protecting group, allowing selective reactions at other positions on the molecule. The fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The triethylsilyl group distinguishes this compound from other benzoic acid derivatives. Key comparisons include:

Key Observations :

- Steric Effects : The bulky triethylsilyl group may hinder interactions with biological targets (e.g., enzymes or receptors) compared to smaller substituents like methoxy .

Commercial and Research Status

- Pharmaceutical Intermediates : Derivatives like 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile (CAS 1108745-25-0) are used in drug development, suggesting fluorinated benzoic acids’ broader utility .

Biologische Aktivität

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 3,5-difluoro-4-(triethylsilyl)- (CAS No: 651027-07-5) is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- has the molecular formula . Its structure includes a benzoic acid core substituted with two fluorine atoms and a triethylsilyl group, which enhances its lipophilicity and potentially its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈F₂O₂Si |

| CAS Number | 651027-07-5 |

| Purity | 95% |

| Appearance | Solid |

| Storage Temperature | 4-8°C |

Anticancer Activity

Recent studies have investigated the anticancer properties of benzoic acid derivatives. For instance, certain derivatives have shown promising results against various cancer cell lines. The anticancer activity of benzoic acid derivatives is often evaluated using assays such as the MTT assay or the caspase activation assay.

-

Mechanism of Action :

- The mechanism by which benzoic acid derivatives exert their anticancer effects may involve:

- Induction of apoptosis through caspase activation.

- Inhibition of specific signaling pathways involved in cancer cell proliferation.

- The mechanism by which benzoic acid derivatives exert their anticancer effects may involve:

-

Case Studies :

- A study highlighted the efficacy of a related compound, 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid , which demonstrated significant anticancer activity against colon cancer cells by activating caspases and inducing Fas expression in DLD-1 colon cancer cell lines .

- Another study reported that a derivative inhibited the proliferation of human gastric cancer cells in vivo using athymic nude mice models .

Antimicrobial Activity

Benzoic acid derivatives are also known for their antimicrobial properties. Research has shown that some compounds exhibit activity against both bacteria and fungi.

- Antibacterial Activity : Certain derivatives have been tested against standard bacterial strains, showing comparable effectiveness to established antibiotics .

Pharmacokinetic Properties

Understanding the pharmacokinetics of benzoic acid derivatives is crucial for assessing their therapeutic potential. Key parameters include:

- Absorption : The presence of fluorine atoms may enhance the compound's absorption due to increased lipophilicity.

- Distribution : The triethylsilyl group can affect tissue distribution and bioavailability.

- Metabolism : Fluorinated compounds often exhibit altered metabolic pathways compared to their non-fluorinated counterparts.

- Excretion : The elimination route may vary based on structural modifications.

Q & A

Q. What synthetic strategies are recommended for preparing 3,5-difluoro-4-(triethylsilyl)benzoic acid, and how do substituents influence reaction conditions?

- Methodological Answer : The synthesis typically involves introducing the triethylsilyl group via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling (e.g., Suzuki-Miyaura) to a pre-functionalized benzoic acid scaffold. The electron-withdrawing fluorine substituents activate the aromatic ring for SNAr, while the bulky triethylsilyl group may necessitate anhydrous conditions and inert atmospheres to prevent hydrolysis . For characterization, combine NMR (¹H/¹³C/¹⁹F), IR, and LC-MS to verify substituent positions and purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming fluorine positions and electronic environments (e.g., deshielding effects from the triethylsilyl group) .

- ¹H/¹³C NMR : Use DEPT or HSQC to resolve overlapping signals caused by fluorine coupling and steric hindrance from the silyl group.

- LC-MS (High-Resolution) : Confirm molecular weight and detect impurities via exact mass matching .

- FT-IR : Identify carboxylic acid (-COOH) and C-F stretching vibrations (1100–1000 cm⁻¹) .

Q. How can researchers validate the purity of this compound in complex reaction mixtures?

- Methodological Answer :

- HPLC/LC-MS : Use reverse-phase columns (C18) with UV detection (254 nm) and compare retention times against standards.

- Elemental Analysis : Verify C, H, N, and F content to confirm stoichiometry.

- Melting Point Analysis : Compare experimental values with literature data (if available) to assess crystallinity and purity .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve discrepancies between experimental and predicted spectroscopic data?

- Methodological Answer :

- DFT Workflow : Optimize the molecular geometry using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set. Include solvent effects (e.g., PCM model) for accuracy .

- NMR Prediction : Calculate chemical shifts with gauge-including atomic orbitals (GIAO). Discrepancies >0.5 ppm may indicate conformational flexibility or intermolecular interactions.

- Case Study : For 3,5-difluoro-4-(triethylsilyl)benzoic acid, compare experimental ¹⁹F NMR shifts with DFT-predicted values to validate substituent electronic effects .

Q. What steric and electronic effects dominate the reactivity of the triethylsilyl group in this compound?

- Methodological Answer :

- Steric Effects : The triethylsilyl group creates steric hindrance, reducing accessibility to the para-position. Use X-ray crystallography or molecular dynamics simulations to quantify spatial constraints .

- Electronic Effects : Fluorine substituents enhance electrophilicity at the ortho/para positions, while the silyl group acts as a σ-donor, modulating electron density. Electrostatic potential maps (DFT) can visualize charge distribution .

- Experimental Validation : Perform kinetic studies on derivatization reactions (e.g., esterification) to compare reaction rates with analogous non-silylated compounds .

Q. How can researchers optimize synthetic yields when scaling up reactions involving this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify critical parameters. For example, silylation reactions may require slow reagent addition to minimize side reactions.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediate formation.

- Purification Challenges : Employ silica gel chromatography with hexane/ethyl acetate gradients to separate the product from silyl ether byproducts .

Q. What strategies mitigate contradictions in spectral data from different analytical platforms?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally similar compounds in databases (e.g., NIST Chemistry WebBook, PubChem) .

- Dynamic Effects : Variable-temperature NMR can reveal signal splitting due to hindered rotation around the silyl-aryl bond.

- Advanced MS Techniques : Use tandem MS (MS/MS) to differentiate isobaric impurities and confirm fragmentation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.